![molecular formula C25H19N3O3S3 B2728010 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 329903-02-8](/img/structure/B2728010.png)

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

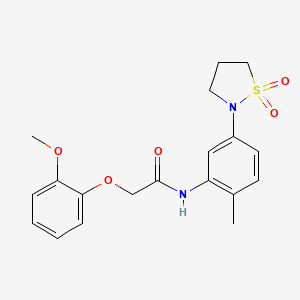

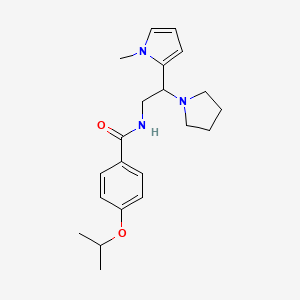

The compound “N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, a tetrahydrobenzothiophene ring, and a benzothiophene ring . The benzothiazole ring is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The compounds are usually synthesized in high yields and their structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS) . Quantitative structure-activity relationship (QSAR) models are often generated to understand the activity contributions due to structural and substituent effects .Chemical Reactions Analysis

The chemical reactions involving these compounds are typically characterized by high yields. The reactions often involve direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of HOBt and EDCl .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized using various techniques. For instance, the melting point (M.P), Rf value, and FT-IR spectrum are often reported . Some benzothiazole derivatives also exhibit luminescent properties .Applications De Recherche Scientifique

Antitumor Activity

Researchers have explored the antitumor potential of benzothiazole derivatives. For instance, a study highlighted the synthesis of derivatives showing selective cytotoxicity against tumorigenic cell lines, with one particular compound demonstrating significant in vivo tumor growth inhibition (Yoshida et al., 2005). Similarly, another work synthesized a series of benzothiazole carboxamides, evaluating them for diuretic and antitumor activities, with certain compounds displaying promising outcomes (Yar & Ansari, 2009).

Synthetic Routes to Heterocyclic Compounds

The development of novel synthetic pathways to create benzothiazoles and related heterocyclic compounds has been a focus area. For example, photocyclization techniques have been used to generate benzothieno[2,3-c]quinolines, alongside exploring their potential for forming new heterocyclic ring systems (Mckenney & Castle, 1987). Another study discussed the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, showcasing spontaneous isomerization to yield benzothiazoles under specific conditions, indicating a method for creating diverse structures (Argilagos et al., 1997).

Cytotoxic and Antimicrobial Activities

The search for new cytotoxic and antimicrobial agents has led to the exploration of benzothiazole derivatives. A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and assessed for their in vitro antidiabetic activity, showcasing the versatility of benzothiazole scaffolds in drug discovery (Lalpara et al., 2021).

Electrochemical Synthesis and Characterization

A method involving TEMPO-catalyzed electrolytic C–H thiolation for synthesizing benzothiazoles and thiazolopyridines from thioamides was reported. This metal- and reagent-free approach offers a sustainable pathway to these heterocycles, highlighting the role of electrochemistry in organic synthesis (Qian et al., 2017).

Orientations Futures

Benzothiazole derivatives have been extensively investigated due to their diverse biological activities and their potential as therapeutic agents . Future research could focus on optimizing the synthesis process, exploring their biological activities in more detail, and developing more potent biologically active benzothiazole-based drugs .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3S3/c1-13-6-8-16-20(10-13)34-25(22(16)24-26-17-4-2-3-5-19(17)33-24)27-23(29)21-12-14-11-15(28(30)31)7-9-18(14)32-21/h2-5,7,9,11-13H,6,8,10H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJYCABGOQJHSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(S5)C=CC(=C6)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid 2,2-dimethylpropyl ester](/img/structure/B2727930.png)

![5-Methyl-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2727935.png)

![(2,3-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2727937.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2727939.png)

![1-[(2-Hydroxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2727941.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2727943.png)

![N-(2-methoxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2727948.png)

![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)